4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol
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Overview
Description
4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, forming a unique structure that has garnered interest in various scientific fields due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol typically involves multiple steps. One common method includes the cyclization of pyrrole derivatives with hydrazine hydrate under specific conditions. Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its unique structure makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen-containing heterocyclic structure. These interactions can modulate biological pathways, leading to its observed bioactivities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
Uniqueness
4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-methyl-4-propan-2-yl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C9H15N3O/c1-5(2)6-4-10-8-7(6)9(13)12(3)11-8/h5-6,10-11H,4H2,1-3H3 |
InChI Key |
RUSCPCGTNWVNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNC2=C1C(=O)N(N2)C |
Origin of Product |
United States |
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